5-Isocyanatopentanoicacid
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Overview
Description
5-Isocyanatopentanoicacid is an organic compound characterized by the presence of an isocyanate group (-N=C=O) attached to a pentanoic acid backbone. This compound is part of the isocyanate family, known for their high reactivity and versatility in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Isocyanatopentanoicacid can be synthesized through the reaction of pentanoic acid with phosgene (COCl2) in the presence of a base. The reaction proceeds via the formation of an intermediate carbamoyl chloride, which subsequently decomposes to yield the isocyanate .
Industrial Production Methods
Industrial production of this compound typically involves the phosgenation of pentanoic acid derivatives. This process requires stringent safety measures due to the hazardous nature of phosgene .
Chemical Reactions Analysis
Types of Reactions
5-Isocyanatopentanoicacid undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with alcohols to form urethanes.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Substitution: Reacts with amines to form ureas.
Common Reagents and Conditions
Alcohols: React under mild conditions to form urethanes.
Water: Reacts readily, often catalyzed by tertiary amines.
Amines: React to form substituted ureas.
Major Products
Urethanes: Formed from reactions with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Substituted Ureas: Formed from reactions with amines.
Scientific Research Applications
5-Isocyanatopentanoicacid has diverse applications in scientific research:
Chemistry: Used in the synthesis of polyurethanes and other polymers.
Biology: Investigated for its potential as a fluorescent probe in biological systems.
Medicine: Explored for its antifungal and anticancer properties.
Industry: Utilized in the production of coatings, adhesives, and foams .
Mechanism of Action
The mechanism of action of 5-Isocyanatopentanoicacid involves its high reactivity towards nucleophiles. The isocyanate group reacts with nucleophilic sites in biological molecules, leading to the formation of stable adducts. This reactivity underlies its potential use in antifungal and anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Methyl Isocyanate: Similar in reactivity but more volatile and toxic.
Phenyl Isocyanate: Aromatic counterpart with different reactivity patterns.
Hexamethylene Diisocyanate: Used in polymer production, similar reactivity but different applications.
Uniqueness
5-Isocyanatopentanoicacid is unique due to its specific structure, which combines the reactivity of the isocyanate group with the properties of the pentanoic acid backbone. This combination makes it particularly useful in specialized applications such as the synthesis of specific polymers and biological probes .
Properties
Molecular Formula |
C6H9NO3 |
---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
5-isocyanatopentanoic acid |
InChI |
InChI=1S/C6H9NO3/c8-5-7-4-2-1-3-6(9)10/h1-4H2,(H,9,10) |
InChI Key |
CUFRGDUIEYIOMZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN=C=O)CC(=O)O |
Origin of Product |
United States |
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